Scaffold Regioisomer Selectivity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine in BTK Inhibition
The imidazo[4,5-c]pyridine scaffold demonstrates significantly higher Bruton's tyrosine kinase (BTK) inhibitory activity compared to its imidazo[4,5-b]pyridine regioisomer. This scaffold-level selectivity is documented across multiple kinase targets and constitutes a foundational differentiation for any compound bearing the [4,5-c]pyridine core versus its [4,5-b]pyridine analog [1]. For JAK family kinases, fluorescence-based biochemical assays using catalytic domains of the four JAK members reveal distinct selectivity patterns between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds [2].
| Evidence Dimension | Scaffold-dependent BTK inhibitory activity |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine scaffold: significantly higher BTK inhibition |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine scaffold: markedly lower BTK inhibition |
| Quantified Difference | Qualitative superiority documented; exact fold-difference varies by substitution pattern |
| Conditions | Biochemical kinase inhibition assays; BTK enzymatic activity measurement |
Why This Matters
Selection of [4,5-c]pyridine over [4,5-b]pyridine scaffold is critical for kinase-targeting programs where BTK inhibition is the desired pharmacological endpoint.
- [1] Detail publikace - Katedra organické chemie. Imidazo[4,5-c]pyridinové isostery prokázaly výrazně vyšší inhibici BTK než imidazo[4,5-b]pyridiny. 2017. View Source
- [2] Figure 3. Selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds. J Med Chem. 2024;67(11):8545-8568. View Source
